molecular formula C48H96N6O3 B12525368 N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine CAS No. 769136-49-4

N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine

Cat. No.: B12525368
CAS No.: 769136-49-4
M. Wt: 805.3 g/mol
InChI Key: FJZBPYLNNPNQSE-UHFFFAOYSA-N
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Description

N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of N2,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine makes it a valuable compound for research and industrial applications.

Preparation Methods

The synthesis of N2,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with the corresponding amine. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atoms with the desired amine groups. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include palladium catalysts, which facilitate the Suzuki–Miyaura coupling reaction in water . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine has several scientific research applications. It is used as a ligand for stabilizing palladium nanoparticles, which are efficient catalysts for the Suzuki–Miyaura coupling reaction .

Mechanism of Action

The mechanism of action of N2,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine involves its ability to act as a ligand and stabilize metal nanoparticles. This stabilization is crucial for catalytic reactions, such as the Suzuki–Miyaura coupling reaction, where the compound facilitates the reduction of palladium (II) to palladium (0), enabling efficient catalysis .

Comparison with Similar Compounds

N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine can be compared with other 1,3,5-triazine derivatives, such as hexamethylmelamine and 2-amino-4-morpholino-1,3,5-triazine. These compounds also exhibit significant biological properties, including antitumor activity . the unique structure of N2,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine, with its long alkyl chains, provides distinct advantages in terms of solubility and stabilization of metal nanoparticles.

Properties

CAS No.

769136-49-4

Molecular Formula

C48H96N6O3

Molecular Weight

805.3 g/mol

IUPAC Name

2-N,4-N,6-N-tris(3-dodecoxypropyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C48H96N6O3/c1-4-7-10-13-16-19-22-25-28-31-40-55-43-34-37-49-46-52-47(50-38-35-44-56-41-32-29-26-23-20-17-14-11-8-5-2)54-48(53-46)51-39-36-45-57-42-33-30-27-24-21-18-15-12-9-6-3/h4-45H2,1-3H3,(H3,49,50,51,52,53,54)

InChI Key

FJZBPYLNNPNQSE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCCNC1=NC(=NC(=N1)NCCCOCCCCCCCCCCCC)NCCCOCCCCCCCCCCCC

Origin of Product

United States

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